Ibudilast-d7-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

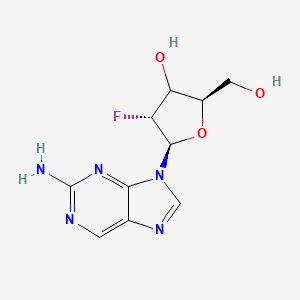

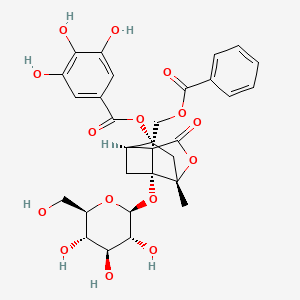

Ibudilast-d7-1, also known as KC-404-d7-1, is a deuterium-labeled derivative of Ibudilast. Ibudilast is a cyclic AMP phosphodiesterase inhibitor with anti-inflammatory and neuroprotective properties. It is primarily used in research for its potential therapeutic effects in conditions such as asthma, multiple sclerosis, and neuropathic pain .

Preparation Methods

The preparation of Ibudilast-d7-1 involves the synthesis of deuterium-labeled Ibudilast. One common method includes the preparation of 1-amino-2-picoline oxide, followed by its reaction with isobutyryl chloride to form the target compound. The process involves reduced pressure distillation and purification to achieve high purity levels . Industrial production methods focus on optimizing yield and reducing the use of solvents, making the process more cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Ibudilast-d7-1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Ibudilast-d7-1 has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ibudilast.

Biology: It is employed in cell culture studies to investigate its effects on cellular signaling pathways.

Medicine: Research focuses on its potential therapeutic effects in treating neurodegenerative diseases, asthma, and multiple sclerosis.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery and development.

Mechanism of Action

Ibudilast-d7-1 exerts its effects primarily through the inhibition of cyclic AMP phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the downregulation of pro-inflammatory factors such as tumor necrosis factor-alpha and macrophage migration inhibitory factor. Additionally, it inhibits nitric oxide synthesis and reduces reactive oxygen species, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Ibudilast-d7-1 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Ibudilast: The non-deuterated form, used for similar research purposes but with different pharmacokinetic properties.

AV-411: Another name for Ibudilast, used in various studies.

MN-166: Yet another synonym for Ibudilast, highlighting its versatility in research

This compound stands out due to its enhanced stability and suitability for detailed pharmacokinetic analysis, making it a valuable tool in scientific research.

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

237.35 g/mol |

IUPAC Name |

1-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i1D3,2D3,9D |

InChI Key |

ZJVFLBOZORBYFE-SCENNGIESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=NN2C=CC=CC2=C1C(=O)C(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

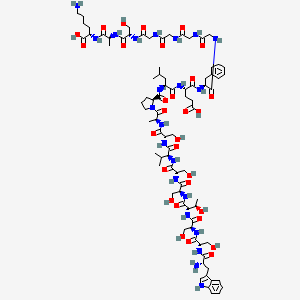

![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

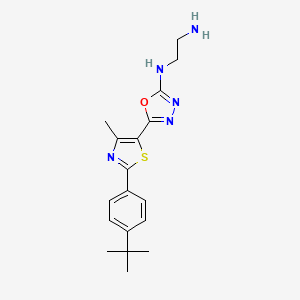

![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)

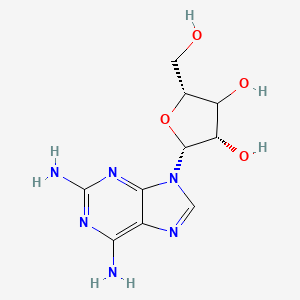

![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)

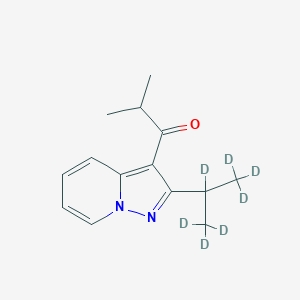

![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)